molecular formula C16H23F3N2O B2548143 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide CAS No. 1625430-98-9

1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B2548143
CAS No.: 1625430-98-9
M. Wt: 316.368
InChI Key: ISOASUMFEPOLEE-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxamide group via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems, for example, can be employed to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propynyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
  • 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide
  • 1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-sulfonamide

Uniqueness

1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide is unique due to the presence of both a trifluoromethyl group and a propynyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the propynyl group allows for covalent modification of target proteins .

Properties

IUPAC Name

1-prop-2-ynyl-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O/c1-2-8-21-9-6-12(7-10-21)15(22)20-14-5-3-4-13(11-14)16(17,18)19/h1,12-14H,3-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOASUMFEPOLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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